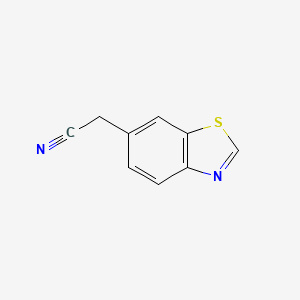

1,3-Benzothiazol-6-ylacetonitrile

Descripción general

Descripción

1,3-Benzothiazol-6-ylacetonitrile is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3-Benzothiazol-6-ylacetonitrile and its derivatives have been extensively studied for their biological activities. These compounds exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives synthesized from this compound have shown promising results in inhibiting bacterial growth .

- Antitumor Activity : Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example, modifications to the benzothiazole structure have been linked to enhanced antiproliferative effects against cancer cell lines .

- Neuroprotective Effects : Compounds containing the benzothiazole moiety are being explored for their neuroprotective properties, particularly in models of neurodegenerative diseases .

Data Table: Biological Activities of this compound Derivatives

Materials Science

In materials science, this compound has been utilized in the development of advanced materials:

- Electrochemical Sensors : A notable application is in the fabrication of electrochemical sensors for detecting neurotransmitters like dopamine. The polymerization of this compound on electrodes has demonstrated high sensitivity and selectivity for dopamine detection in biological samples .

Case Study: Electrochemical Sensor Development

A research study focused on developing a sensor based on poly(1,3-benzothiazol-2-yl((4-carboxlicphenyl) hydrazone) acetonitrile). The sensor exhibited excellent electrochemical behavior and was able to detect dopamine at low concentrations using cyclic voltammetry techniques .

Analytical Chemistry

This compound is also applied in analytical chemistry as a precursor for synthesizing various chemical sensors and reagents:

- Colorimetric and Fluorimetric Sensors : The compound has been used to develop selective sensors for detecting sulfite ions (HSO3–). The synthesis involves a cyclization reaction that produces a receptor capable of colorimetric and fluorimetric detection .

Data Table: Analytical Applications of this compound

Propiedades

Fórmula molecular |

C9H6N2S |

|---|---|

Peso molecular |

174.22 g/mol |

Nombre IUPAC |

2-(1,3-benzothiazol-6-yl)acetonitrile |

InChI |

InChI=1S/C9H6N2S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2 |

Clave InChI |

XBMMFHQMXCXOIV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1CC#N)SC=N2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.